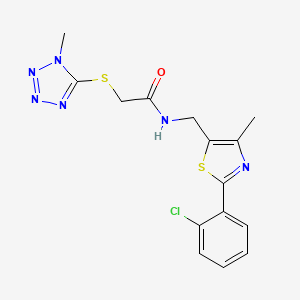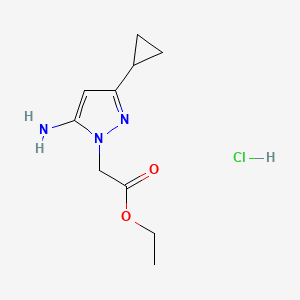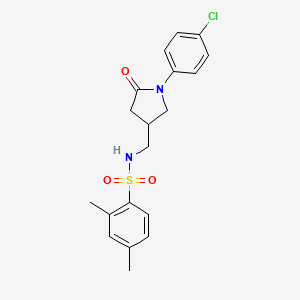![molecular formula C19H14N2O2S B2460011 N-(4H-cromeno[4,3-d]tiazol-2-il)cinnamamida CAS No. 681158-14-5](/img/structure/B2460011.png)
N-(4H-cromeno[4,3-d]tiazol-2-il)cinnamamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide is a heterocyclic compound with potential applications in various fields of research and industry. The thiazole ring, a key component of this compound, has been an important heterocycle in the world of chemistry for many decades . It consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Synthesis Analysis
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide and its derivatives involves a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes . The yield of the synthesized compound was reported to be 30% .Molecular Structure Analysis
The thiazole ring in N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The molecular formula of the compound is C19H14N2O2S, and its molecular weight is 334.39.Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide is a dark yellow solid with a melting point of 197198°C . The 1H NMR and 13C NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the substituents at different positions on the thiazole ring . These interactions can lead to a range of biological effects.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antiretroviral, antifungal, and antineoplastic effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide is its potential as a therapeutic agent for cancer and inflammatory diseases. It is also relatively easy to synthesize using various methods. However, one of the limitations is that its mechanism of action is not fully understood, and further studies are needed to fully elucidate its potential applications.
Direcciones Futuras
There are many future directions for the study of N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide. One potential direction is the development of more efficient synthesis methods to increase yield and purity. Another direction is the further elucidation of its mechanism of action and potential applications in various fields of scientific research. Additionally, studies can be conducted to investigate the potential side effects of this compound and its safety profile for therapeutic use.
Conclusion:
N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide is a synthetic molecule that has potential applications in various fields of scientific research. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a promising therapeutic agent for various diseases. Although its mechanism of action is not fully understood, further studies are needed to fully elucidate its potential applications and safety profile.
Métodos De Síntesis
N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide can be synthesized using various methods. One of the most common methods is the reaction between cinnamoyl chloride and 4H-chromeno[4,3-d]thiazole in the presence of a base. This reaction yields N-(4H-chromeno[4,3-d]thiazol-2-yl)cinnamamide as a white solid. Other methods include the reaction between cinnamic acid and 4H-chromeno[4,3-d]thiazole in the presence of a coupling agent, and the reaction between cinnamaldehyde and 4H-chromeno[4,3-d]thiazole in the presence of a base.
Aplicaciones Científicas De Investigación
Actividades Antitumorales
“N-(4H-cromeno[4,3-d]tiazol-2-il)cinnamamida” y sus derivados han demostrado tener actividades antitumorales significativas . Estos compuestos se probaron para determinar sus actividades antiproliferativas en fibroblastos y ocho líneas celulares tumorales humanas representativas .
Predicciones ADME In Silico
Las propiedades fisicoquímicas in silico de estos compuestos se determinaron de acuerdo con las reglas de cinco de Lipinski (RO5) asociadas con la predicción de su biodisponibilidad . Esto los convierte en candidatos potenciales para el desarrollo de fármacos.
Toxicidad In Vivo
Estos compuestos también se han estudiado por su toxicidad in vivo . Comprender la toxicidad de estos compuestos es crucial para evaluar su perfil de seguridad.
Actividades Antimicrobianas
Los derivados de tiazol, de los cuales “this compound” es parte, son conocidos por exhibir actividades antimicrobianas . Pueden inhibir la proliferación de bacterias y células cancerosas al interrumpir el proceso de replicación del ADN .
Actividades Antiinflamatorias
Los derivados de tiazol también se han sintetizado y evaluado por su actividad antiinflamatoria . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antiinflamatorios.
Metodologías de Síntesis
Las metodologías de síntesis de estos compuestos también son un área de investigación significativa. Por ejemplo, estos compuestos se han sintetizado en cinco pasos, incluidos dos pasos bajo calentamiento dieléctrico por microondas .
Aplicaciones de Química Verde
La síntesis de estos compuestos se ha llevado a cabo utilizando principios de química verde . Las características notables de este método incluyen el uso de catalizadores de líquido iónico ácido, medios de disolventes verdes, tiempo de reacción corto, buenos rendimientos y técnicas de purificación simples .
Tratamiento de Enfermedades Neurológicas
Los compuestos con un derivado de 4H-cromeno, del cual “this compound” es parte, son de particular importancia en el tratamiento de enfermedades neurológicas, como la enfermedad de Parkinson, la enfermedad de Alzheimer y el síndrome de Down .
Propiedades
IUPAC Name |
(E)-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)23-12-16(18)24-19/h1-11H,12H2,(H,20,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCACAVNKMAIEU-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-2,3-dihydroquinoline-6-carboxylic acid](/img/structure/B2459929.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]ethanesulfonamide](/img/structure/B2459932.png)

![Methyl 3-(bromomethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2459934.png)


![Methyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2459938.png)
![N-cyclohexyl-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2459942.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B2459944.png)

![3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B2459949.png)
![N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane](/img/no-structure.png)
![N-(1,3-benzodioxol-5-yl)-2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2459951.png)